molecular formula C19H26N2O4 B2521587 Diethyl 2,2'-methylenebis(3,4-dimethyl-5-pyrrolecarboxylate) CAS No. 27226-48-8

Diethyl 2,2'-methylenebis(3,4-dimethyl-5-pyrrolecarboxylate)

Cat. No.: B2521587
CAS No.: 27226-48-8
M. Wt: 346.427
InChI Key: OKJWYTQBIRWUFJ-UHFFFAOYSA-N
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Description

Diethyl 2,2’-methylenebis(3,4-dimethyl-5-pyrrolecarboxylate) is a complex organic compound with the molecular formula C19H26N2O4 It is known for its unique structure, which includes two pyrrole rings connected by a methylene bridge, each substituted with ethyl ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2,2’-methylenebis(3,4-dimethyl-5-pyrrolecarboxylate) typically involves the condensation of 3,4-dimethylpyrrole-2-carboxylic acid with formaldehyde in the presence of a base, followed by esterification with ethanol. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

While industrial production methods for this compound are not well-documented, it is generally produced on a small scale for research purposes. The process involves similar synthetic routes as described above, with additional purification steps such as recrystallization or chromatography to achieve the required purity levels.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,2’-methylenebis(3,4-dimethyl-5-pyrrolecarboxylate) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyrrole derivatives.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole rings, leading to various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrole-2,3-dicarboxylates, while reduction can produce dihydropyrrole derivatives. Substitution reactions can lead to halogenated or nitrated pyrrole compounds.

Scientific Research Applications

Diethyl 2,2’-methylenebis(3,4-dimethyl-5-pyrrolecarboxylate) has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialized polymers and dyes.

Mechanism of Action

The mechanism of action of Diethyl 2,2’-methylenebis(3,4-dimethyl-5-pyrrolecarboxylate) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed that the compound’s unique structure allows it to interact with multiple targets, contributing to its diverse range of activities.

Comparison with Similar Compounds

Similar Compounds

    Meldrum’s Acid: An organic compound with a heterocyclic core, known for its high acidity and use in organic synthesis.

    Dimethyl Malonate: A related compound used in the synthesis of barbiturates and other pharmaceuticals.

    Barbituric Acid: A compound with a similar structure, used as a precursor for barbiturate drugs.

Uniqueness

Diethyl 2,2’-methylenebis(3,4-dimethyl-5-pyrrolecarboxylate) is unique due to its dual pyrrole rings and methylene bridge, which provide distinct chemical properties and reactivity compared to similar compounds

Properties

IUPAC Name

ethyl 5-[(5-ethoxycarbonyl-3,4-dimethyl-1H-pyrrol-2-yl)methyl]-3,4-dimethyl-1H-pyrrole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O4/c1-7-24-18(22)16-12(5)10(3)14(20-16)9-15-11(4)13(6)17(21-15)19(23)25-8-2/h20-21H,7-9H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKJWYTQBIRWUFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(N1)CC2=C(C(=C(N2)C(=O)OCC)C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27226-48-8
Record name DIETHYL 2,2'-METHYLENEBIS(3,4-DIMETHYL-5-PYRROLECARBOXYLATE)
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